tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate and a hydroxymethylating agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C to room temperature) to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tosyl chloride in the presence of a base for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the design of pharmaceuticals due to its unique structure.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would vary based on the specific context of its use .
Comparison with Similar Compounds
- tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Comparison:
- Structural Differences: The presence of different substituents or variations in the bicyclic core structure.
- Chemical Properties: Variations in reactivity, stability, and solubility.
- Applications: Differences in their use in synthesis, biological activity, and industrial applications .
Properties
CAS No. |
182137-57-1 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3 |
InChI Key |
LRNLIMHUUCUPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)CO |
Purity |
0 |
Origin of Product |
United States |
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